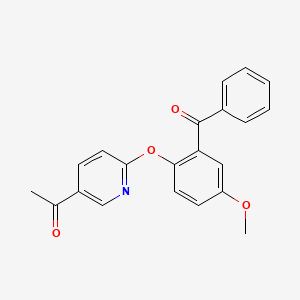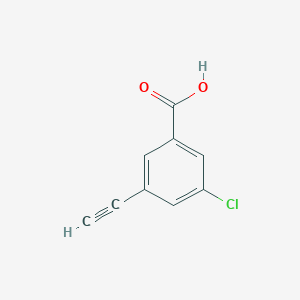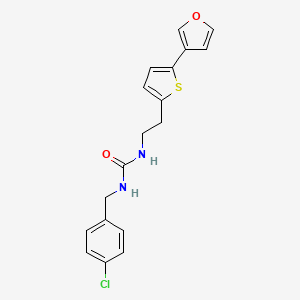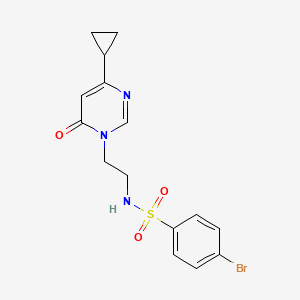
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not mentioned in the available resources .Aplicaciones Científicas De Investigación
DPP4 Inhibitors
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone: (let’s call it Compound A) has been investigated for its potential as a DPP4 inhibitor. DPP4 (dipeptidyl peptidase-4) inhibitors are a class of antihyperglycemic agents used in the treatment of type 2 diabetes. These inhibitors enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control. Compound A’s structural features make it an interesting candidate for further exploration in this field .
Triazolinone Herbicide Synthesis
Compound A serves as a key intermediate in the synthesis of triazolinone herbicides. Specifically, it is a crucial building block for the production of Sulfentrazone, a widely used herbicide. Sulfentrazone effectively controls various broadleaf and grassy weeds in crops, making it valuable for sustainable agriculture .
Indole Derivatives and Plant Hormones
Indole derivatives play diverse roles in biological systems. Interestingly, Compound A contains an indole moiety. One notable example is indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation. While Compound A is not IAA itself, its indole component could potentially influence plant growth and development. Further research is needed to explore this aspect .
Safety and Hazards
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEIQPFEOBDVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)



![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)



![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)


